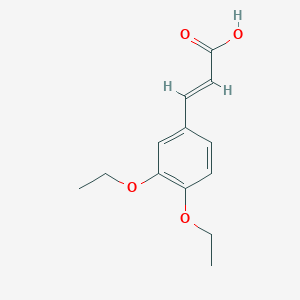

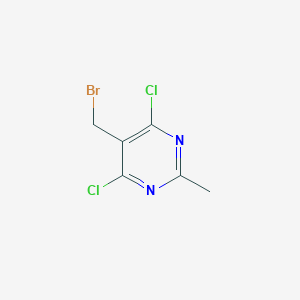

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine

Übersicht

Beschreibung

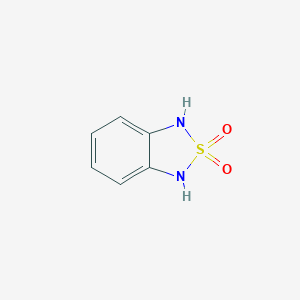

The compound 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine is a halogenated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of bromine and chlorine atoms in the compound suggests potential reactivity in substitution reactions, which could be useful in various chemical syntheses.

Synthesis Analysis

The synthesis of halogenated pyrimidines can be achieved through various methods. For instance, the preparation of 5-brominated pyrimidines is often performed using bromination agents on precursor pyrimidine compounds . The synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine, a closely related compound, involves regioselective displacement reactions, which could be applicable to the synthesis of 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the feasibility of introducing bromine and methyl groups onto a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be determined using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was elucidated using this method, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound in chemical reactions.

Chemical Reactions Analysis

Halogenated pyrimidines participate in various chemical reactions, primarily due to the reactivity of the halogen atoms. They can undergo palladium-catalyzed cross-coupling reactions to yield a wide range of substituted pyrimidine compounds . Additionally, the presence of a bromomethyl group in 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine suggests potential for further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by the substituents on the pyrimidine ring. These properties include solubility, melting point, and reactivity, which are essential for their application in chemical syntheses. The introduction of electron-withdrawing groups such as bromine and chlorine can increase the acidity of adjacent hydrogen atoms, affecting the compound's behavior in reactions . The specific properties of 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine Derivatives

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine serves as a key precursor in the synthesis of various pyrimidine derivatives. For instance, it has been used in the regioselective displacement reaction with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which is further utilized to synthesize 4-amino-5-bromo-2-substituted aminopyrimidines (Doulah et al., 2014). Additionally, these aminopyrimidines have been used to create thiazolo[4,5-d]pyrimidine derivatives, showcasing the compound's versatility in heterocyclic chemistry (Bakavoli et al., 2006).

Rosuvastatin Synthesis

In pharmaceutical research, this compound has been employed in the synthesis of rosuvastatin, a widely used statin medication. The process involves bromination of the methyl group and subsequent transformations to produce key pyrimidine precursors for rosuvastatin (Šterk et al., 2012).

Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine, closely related to 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine, is a significant intermediate in synthesizing the anticancer drug dasatinib. This synthesis pathway involves cyclization and chlorination processes (Guo Lei-ming, 2012).

Antimicrobial Activity Research

Derivatives of 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine have been explored for their potential antimicrobial activities. For example, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives exhibited significant antibacterial and antifungal activities in tests against various microbes (Vijaya Laxmi et al., 2019).

Thermochemical Studies

Thermochemical studies of dichloromethylpyrimidine isomers, including compounds related to 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine, have provided valuable insights into their enthalpies of formation, vital for understanding their stability and reactivity (Szterner et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrCl2N2/c1-3-10-5(8)4(2-7)6(9)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXHEBBKNUXONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285127 | |

| Record name | 5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine | |

CAS RN |

1780-34-3 | |

| Record name | 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.